methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 4,8-dimethyl-2-oxo-2H-chromen core substituted with a methyl acetate group at position 3 and a 4-bromo-2-fluorobenzyl ether at position 5.
Properties
IUPAC Name |
methyl 2-[7-[(4-bromo-2-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFO5/c1-11-15-6-7-18(27-10-13-4-5-14(22)8-17(13)23)12(2)20(15)28-21(25)16(11)9-19(24)26-3/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOBBMTXBFDVEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)Br)F)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps:
Starting Material: : The synthesis often begins with the commercially available 4-bromo-2-fluorobenzyl alcohol.
Formation of the Chromen Backbone: : Through various condensation reactions, including those involving acids or bases, the chromen ring is formed.
Esterification: : Methyl acetate is introduced to esterify the molecule, forming the final product.
Industrial Production Methods: For large-scale production, optimizations such as the use of catalysts, controlled temperatures, and pressures are critical. Batch reactors or continuous flow systems may be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often utilizing oxidizing agents like potassium permanganate.
Reduction: : Reduction can be performed using agents such as lithium aluminum hydride.
Substitution: : Halogen substitution reactions are possible, given the presence of bromine and fluorine.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, in acidic or basic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Nucleophilic substitution reactions can be carried out using sodium iodide in acetone.
Major Products: The major products of these reactions vary but typically involve alterations to the chromen backbone or the addition/removal of halogen atoms.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex molecules. Biology Medicine : Investigated for its potential as a precursor to pharmaceutical compounds, particularly those targeting certain receptors or enzymes. Industry : Utilized in the manufacture of fine chemicals and advanced materials due to its robust chemical properties.
Mechanism of Action
The mechanism of action for this compound largely depends on its application:
Molecular Targets: : In biochemical assays, it might target specific enzymes or receptors.
Pathways: : Interacting with biological pathways can result in the modulation of cellular activities, such as signaling or metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., bromine, chlorine) and steric bulk (e.g., tert-butyl) may reduce reaction efficiency. For example, EMAC10163h (49% yield) and EMAC10163c (46.1%) show lower yields compared to the 3-bromo analog (96%), likely due to steric hindrance or electronic deactivation .
- Melting Points: Polar substituents (e.g., fluorine in EMAC10163h) correlate with higher melting points (188–190°C), while non-polar groups (e.g., tert-butyl in STL460384) may lower crystallinity .
Physicochemical Properties
- Molecular Weight and Lipophilicity : The 4-bromo-2-fluorobenzyl group increases molecular weight (~457 g/mol) and logP compared to simpler analogs (e.g., 3-chloro derivative: 386.83 g/mol ). This may enhance membrane permeability but reduce aqueous solubility.
- Spectral Data : NMR profiles of analogs (e.g., EMAC10163c) confirm characteristic signals for the coumarin core (δ ~6.3–7.7 ppm for aromatic protons) and acetate methyl groups (δ ~3.7 ppm) .
Biological Activity
Methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of coumarin derivatives. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a coumarin backbone substituted with various functional groups. The presence of a bromo and a fluoro group enhances its lipophilicity and may influence its biological interactions.
1. Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. This compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage and has implications in aging and chronic diseases.
2. Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes:
- Monoamine Oxidase (MAO) : A structure-activity relationship (SAR) study revealed that similar coumarins can act as selective inhibitors of MAO-B, with some exhibiting IC50 values in the micromolar range. The introduction of lipophilic groups at the 7-position enhances this activity .
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| Compound A | 5.0 | 0.5 |
| Methyl {7...} | TBD | TBD |
3. Anticancer Activity
Several studies have highlighted the anticancer potential of coumarin derivatives. For example, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including microtubule destabilization and caspase activation . The specific compound under review may also exhibit these properties, warranting further investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound may interact with key biological targets such as enzymes and receptors, leading to altered signaling pathways.
- Lipophilicity and Membrane Permeability : The presence of halogen substituents enhances the compound's ability to penetrate cell membranes, facilitating its action within cells.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound may protect cells from oxidative damage, contributing to its therapeutic effects.
Case Studies
- Study on MAO Inhibition : A recent study evaluated the inhibitory effects of a series of coumarin derivatives on MAO-A and MAO-B activities in vitro. The results indicated that compounds similar to methyl {7...} showed preferential inhibition towards MAO-B over MAO-A, suggesting potential applications in treating neurodegenerative diseases .
- Anticancer Efficacy : In vitro studies demonstrated that coumarin derivatives induced apoptosis in various cancer cell lines through mitochondrial pathways and caspase activation. The specific mechanisms involved include disruption of microtubule dynamics and modulation of apoptotic signaling pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
